3,6,9,12,15-Pentaoxaheptadec-1-ene

Catalog No.
S2962665
CAS No.
60558-75-0
M.F
C12H24O5
M. Wt
248.319
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12,15-Pentaoxaheptadec-1-ene

CAS Number

60558-75-0

Product Name

3,6,9,12,15-Pentaoxaheptadec-1-ene

IUPAC Name

1-[2-[2-(2-ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane

Molecular Formula

C12H24O5

Molecular Weight

248.319

InChI

InChI=1S/C12H24O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3H,1,4-12H2,2H3

InChI Key

NOXDFJPKXNNWPR-UHFFFAOYSA-N

SMILES

CCOCCOCCOCCOCCOC=C

solubility

not available

3,6,9,12,15-Pentaoxaheptadec-1-ene is a synthetic organic compound characterized by its unique structure comprising five ether linkages in a linear chain. Its molecular formula is C12H24O5C_{12}H_{24}O_5 and it features a long carbon chain with oxygen atoms integrated into the backbone. This compound belongs to the class of polyether compounds and is notable for its potential applications in various fields, including materials science and medicinal chemistry.

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide .
  • Reduction: Reduction processes can convert the compound into alcohols or other derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Polymerization: Due to its reactive double bond, 3,6,9,12,15-pentaoxaheptadec-1-ene can participate in polymerization reactions, potentially leading to the formation of larger polymeric structures.

Synthesis of 3,6,9,12,15-pentaoxaheptadec-1-ene typically involves:

  • Starting Materials: The synthesis may begin with simple alkene and ether precursors.
  • Reagents: Common reagents include alkyl halides and alcohols that facilitate ether formation through nucleophilic substitution reactions.
  • Conditions: The reaction conditions often require controlled temperatures and the presence of catalysts to optimize yield and selectivity.
  • Purification: Following synthesis, purification techniques such as distillation or chromatography are employed to isolate the desired product from by-products .

3,6,9,12,15-Pentaoxaheptadec-1-ene has potential applications in various fields:

  • Surfactants: Its structure makes it suitable for use as a surfactant in detergents and emulsifiers.
  • Pharmaceuticals: The compound may serve as a building block for drug synthesis or as a carrier for drug delivery systems due to its solubility properties.
  • Materials Science: It can be utilized in the development of novel materials with specific mechanical or thermal properties.

Several compounds share structural similarities with 3,6,9,12,15-pentaoxaheptadec-1-ene:

Compound NameMolecular FormulaKey Features
3,6,9,12-PentaoxatridecaneC13H26O4Shorter carbon chain with similar ether linkages
3-Hydroxydecanoic acidC10H20O3Contains hydroxyl group; used in surfactants
Polyethylene glycolC2nH4n+2On+1Versatile polymer used in pharmaceuticals and cosmetics

Uniqueness

The uniqueness of 3,6,9,12,15-pentaoxaheptadec-1-ene lies in its specific arrangement of ether linkages within a linear carbon chain. This structural configuration may confer distinct physical and chemical properties compared to similar compounds. Its reactivity due to the double bond also sets it apart from saturated analogs.

XLogP3

0.6

Dates

Last modified: 04-15-2024

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